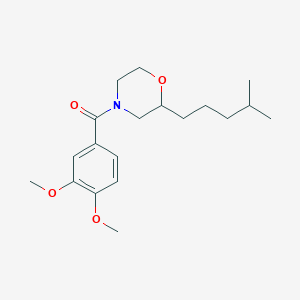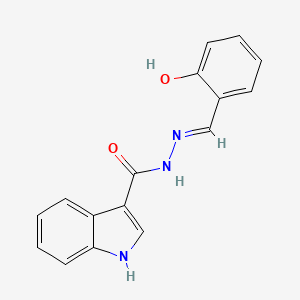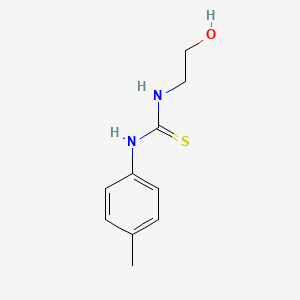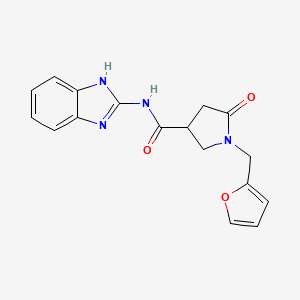
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine, also known as DMMP, is a synthetic compound that belongs to the class of morpholine-based compounds. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. DMMP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of immunology and inflammation.
Wirkmechanismus
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a potent and selective agonist of the CB2 receptor. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation.
Biochemical and Physiological Effects
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation. In addition, 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have analgesic effects, making it a potential therapeutic agent for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its selectivity for the CB2 receptor. This selectivity allows for the specific modulation of the immune response, without affecting other physiological processes. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to have low toxicity, making it a safe compound for use in scientific research. However, one of the limitations of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has significant potential for future research in various fields, particularly in the field of immunology and inflammation. Future research could focus on the development of more potent and selective CB2 receptor agonists, as well as the optimization of the synthesis method for 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. In addition, further studies could investigate the potential therapeutic applications of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in various inflammatory and autoimmune diseases, as well as its potential for pain management.
Synthesemethoden
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-methylpentan-2-amine. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of immunology and inflammation. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-14(2)6-5-7-16-13-20(10-11-24-16)19(21)15-8-9-17(22-3)18(12-15)23-4/h8-9,12,14,16H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWHENBBGLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzoyl)-2-(4-methylpentyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)
![6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B6140960.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)

![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)

![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
